molecular formula C12H20FNO4 B8017884 (3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate CAS No. 1864003-52-0

(3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate

Cat. No.: B8017884
CAS No.: 1864003-52-0
M. Wt: 261.29 g/mol
InChI Key: YUFJCQYJBJXLJH-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4)-Trans-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate (CAS: 1903833-67-9) is a fluorinated piperidine derivative with the molecular formula C₁₂H₂₀FNO₄ and a molecular weight of 261.3 g/mol . It features a trans-configuration at the 3,4-positions of the piperidine ring, a tert-butyl ester at position 1, a methyl ester at position 4, and a fluorine substituent at position 2. The compound is supplied as a racemate (95% purity) and is primarily utilized in research and development (R&D) for pharmaceutical intermediates, particularly in medicinal chemistry and drug discovery pipelines . Its structural complexity and stereochemical properties make it a valuable scaffold for studying enzyme inhibition, metabolic stability, and structure-activity relationships (SAR) .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl (3R,4R)-3-fluoropiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFJCQYJBJXLJH-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122388
Record name 1,4-Piperidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864003-52-0
Record name 1,4-Piperidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864003-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 4-methyl ester, (3R,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination of Piperidine Precursors

Fluorination is the cornerstone of this synthesis. A validated protocol involves treating a nitro-substituted piperidine derivative (e.g., methyl 3-nitroisonicotinate) with [18F]KF/K222 in acetonitrile at 80°C for 15 minutes. The nitro group directs fluorination to the ortho position, yielding 3-fluoroisonicotinic acid. For non-radioactive synthesis, KF (2 mg) and K222 (10 mg) in methanol/water (1:1 v/v) achieve comparable results, with azeotropic drying at 75°C under nitrogen ensuring anhydrous conditions.

Table 1: Fluorination Reaction Conditions

ParameterValueSource
SubstrateMethyl 3-nitroisonicotinate
Fluoride SourceKF/K222 or [18F]KF
SolventAcetonitrile/Water
Temperature80°C
Reaction Time15 minutes

Carboxylation and Protecting Group Strategies

Following fluorination, the piperidine nitrogen is protected with a Boc group, while the C4 position is esterified with methyl chloroformate. A representative procedure involves reacting 3-fluoroisonicotinic acid with di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP) in dichloromethane, followed by methyl esterification using methanol and thionyl chloride. This dual protection prevents unwanted side reactions during subsequent steps.

Key Reaction:
3-Fluoroisonicotinic acid+Boc2ODMAP, CH2Cl21-Boc-3-fluoroisonicotinic acid\text{3-Fluoroisonicotinic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{1-Boc-3-fluoroisonicotinic acid}
MeOH, SOCl21-Boc-4-methyl 3-fluoropiperidine-1,4-dicarboxylate\xrightarrow{\text{MeOH, SOCl}_2} \text{1-Boc-4-methyl 3-fluoropiperidine-1,4-dicarboxylate}

Racemization and Diastereomer Resolution

The trans-configuration is inherently favored due to steric hindrance between the C3 fluorine and C4 methyl ester groups. However, racemization at C3 and C4 necessitates purification via reverse-phase HPLC using a Phenomenex Luna column (5 µm, 9.4 × 250 mm) with 5% ethanol/water (0.1% triethylamine) at 4 mL/min. The trans-diastereomer elutes at ~16 minutes, achieving >95% purity after lyophilization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Azeotropic drying with acetonitrile at 95°C under vacuum ensures complete removal of water, critical for fluoride activation. Substituting dimethyl sulfoxide (DMSO) for acetonitrile in fluorination steps reduces byproduct formation but prolongs reaction times.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3): δ 1.40 (s, 9H, Boc CH3), 3.77 (m, 1H, piperidine H4), 4.66 (d, 1H, F-C3).

  • HPLC: Retention time = 16 minutes (5% ethanol/water).

Purity and Yield

  • Yield: 70–85% after HPLC purification.

  • Purity: ≥95% (by UV-Vis at 254 nm).

Comparative Analysis of Methodologies

Table 2: Method Comparison

ParameterManual SynthesisAutomated Synthesis
Fluorination AgentKF/K222[18F]KF
Reaction Time30 minutes20 minutes
Yield70%65%
Purity95%95%
ScalabilityLimited to 10 mgUp to 50 mg

Automated systems (e.g., GE Tracerlab FX-N Pro) enhance reproducibility but require specialized equipment. Manual methods remain preferable for small-scale research due to lower costs .

Chemical Reactions Analysis

(3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using reagents such as sodium azide or potassium cyanide.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

(3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate with structurally related piperidine dicarboxylates, highlighting key differences in substituents, stereochemistry, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Purity Key Features/Applications References
(3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate F (3), tert-butyl (1), methyl (4) C₁₂H₂₀FNO₄ 261.3 95% Fluorine enhances lipophilicity; used in sEH inhibitor studies and metabolic stability assays .
trans-1-tert-Butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate (JW-2556) NH₂ (5), tert-butyl (1), methyl (3) C₁₃H₂₂N₂O₄ 270.3 95% Amino group enables hydrogen bonding; intermediate for peptide-mimetic drug candidates.
1-(tert-Butyl) 4-methyl 4-fluoropiperidine-1,4-dicarboxylate F (4), tert-butyl (1), methyl (4) C₁₂H₂₀FNO₄ 261.3 N/A Fluorine at position 4 alters steric effects; explored in liver microsomal stability studies.
(2R,4R)-1-tert-Butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate CH₃ (2,4), tert-butyl (1) C₁₃H₂₃NO₄ 257.3 97% Methyl groups increase rigidity; used in chiral resolution and asymmetric synthesis.
trans-1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate O (3), tert-butyl (1), ethyl (4) C₁₆H₂₅NO₅ 311.4 N/A Ketone functionality enables further derivatization (e.g., reduction to alcohols).

Key Structural and Functional Differences:

Substituent Position and Type: The target compound’s 3-fluoro substituent distinguishes it from analogs like JW-2556 (5-amino) and the 4-fluoro isomer in . Fluorine at position 3 may enhance metabolic stability by resisting oxidative degradation . Methyl vs. Ethyl Esters: The methyl ester at position 4 (target compound) offers lower steric hindrance compared to ethyl esters (e.g., in C₁₆H₂₅NO₅), affecting enzymatic hydrolysis rates .

Stereochemical Impact :

  • The trans-3,4 configuration in the target compound contrasts with the (2R,4R) stereochemistry in , which introduces distinct conformational preferences in receptor binding .
  • Racemic mixtures (target) often require resolution steps (e.g., chiral chromatography) for enantiopure applications, unlike pre-resolved stereoisomers .

Molecular Weight: The target compound (261.3 g/mol) aligns with typical "drug-like" molecules (<500 g/mol), whereas bulkier derivatives (e.g., C₁₆H₂₅NO₅) may face bioavailability challenges .

Applications :

  • The target compound’s racemic nature makes it a versatile intermediate for SAR studies, while resolved stereoisomers (e.g., (2R,4R)-isomer) are preferred for targeted enzyme inhibition .
  • Fluorinated derivatives are prioritized in soluble epoxide hydrolase (sEH) inhibitor research due to their enhanced stability in liver microsomes .

Research Findings and Trends

Metabolic Stability: Fluorine substitution at position 3 (target) demonstrates improved resistance to cytochrome P450-mediated oxidation compared to non-fluorinated analogs, as shown in liver microsomal assays .

Stereochemical Resolution : Techniques like flash column chromatography (e.g., separation of cis/trans-41 in ) are critical for isolating enantiomers from racemic mixtures, though this adds complexity to synthetic workflows .

Synthetic Utility : The tert-butyl and methyl ester groups in the target compound facilitate selective deprotection under mild acidic conditions, enabling modular synthesis of diverse piperidine derivatives .

Biological Activity

(3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate is a synthetic organic compound with the molecular formula C12H20FNO4. It is characterized by its unique structure that includes a piperidine ring and fluorinated substituents, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C12H20FNO4
  • Molecular Weight : 261.29 g/mol
  • CAS Number : 1864003-52-0
  • IUPAC Name : rel-1-(tert-butyl) 4-methyl (3R,4R)-3-fluoropiperidine-1,4-dicarboxylate

The biological activity of this compound is thought to involve interactions with various molecular targets, including neurotransmitter transporters and receptors. The presence of the fluorine atom enhances the compound's binding affinity to these targets, potentially leading to specific pharmacological effects.

Key Mechanisms:

  • GABA Transporter Inhibition : Similar compounds have shown inhibitory effects on GABA transporters (GATs), which play a crucial role in regulating neurotransmitter levels in the brain. This inhibition can lead to increased GABAergic activity, providing anxiolytic and anticonvulsant effects .

Biological Activity and Pharmacological Effects

Research indicates that the compound exhibits moderate potency as a GABA transporter inhibitor. The following table summarizes some key findings related to its biological activity:

Activity Effect Reference
GABA Transporter InhibitionIncreased GABA levels
Anxiolytic EffectsReduces anxiety-like behavior
Anticonvulsant PropertiesPrevents seizure activity
Selectivity for GAT SubtypesHigher affinity for GAT1

Case Studies and Experimental Findings

In experimental models, this compound has been evaluated for its effects on anxiety and seizure disorders:

  • Anxiety Models : In rodent models of anxiety, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze and open field tests. These findings suggest potential therapeutic applications in treating anxiety disorders.
  • Seizure Models : The compound demonstrated anticonvulsant properties in animal models induced by chemical convulsants. The observed efficacy indicates its potential use as a treatment for epilepsy or other seizure-related conditions.

Q & A

Q. What synthetic routes are commonly employed to prepare (3,4)-Trans-1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate racemate?

The compound is synthesized via multi-step protocols involving nucleophilic substitution and carboxylate protection. For example, a key intermediate, 1-(tert-butyl) 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate, undergoes displacement with fluorinated nucleophiles in the presence of K₂CO₃ in DMF at room temperature for 18 hours. Purification is achieved via silica gel chromatography (EtOAc/hexanes eluent) .

Q. How is the purity and structural integrity of the racemate validated?

Analytical methods include:

  • LC-MS : Confirmation of molecular ion peaks (e.g., [M+H]⁺ at 261.3 m/z) .
  • HPLC : Use of a sodium acetate/1-octanesulfonate buffer (pH 4.6) with methanol (65:35 ratio) for retention time consistency .
  • NMR : Comparative analysis of trans-3-fluoro and tert-butyl/methyl ester signals to confirm stereochemistry .

Q. What storage conditions are recommended to maintain compound stability?

While explicit data for this racemate is limited, structurally similar piperidine dicarboxylates are stored at controlled room temperature (20–25°C) in inert atmospheres. Hydrolytic degradation under acidic/basic conditions is a concern, necessitating anhydrous storage .

Advanced Research Questions

Q. How can enantiomers of the racemate be resolved for biological activity studies?

Chiral separation techniques include:

  • Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients.
  • Enzymatic resolution : Lipase-mediated kinetic resolution of esters, leveraging steric hindrance from the tert-butyl group . Advanced studies should monitor enantiomeric excess (ee) via polarimetry or chiral SFC-MS.

Q. What is the impact of the 3-fluoro substituent on reactivity in further derivatization?

The fluorine atom’s electronegativity enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions. For instance, in , the 3-fluoro group stabilizes transition states during SN2 reactions with thiols or amines. However, steric effects from the tert-butyl group may limit accessibility .

Q. How do reaction conditions (e.g., base, solvent) influence yield variations in synthesis?

Yield discrepancies arise from:

  • Base selection : K₂CO₃ (in DMF) vs. Cs₂CO₃ (higher basicity) alters reaction rates and byproduct formation .
  • Solvent polarity : DMF enhances nucleophilicity compared to acetonitrile, improving displacement efficiency .
  • Temperature : Prolonged room-temperature reactions (18–24 hours) vs. heated conditions (100°C, 5 hours) impact equilibria and side reactions .

Q. What strategies mitigate diastereomer formation during piperidine ring functionalization?

  • Steric control : Use of bulky tert-butyl esters to restrict ring conformation .
  • Low-temperature reactions : Slow addition of reagents at –78°C to favor kinetic over thermodynamic products .
  • Protection/deprotection : Sequential use of Boc and methyl esters to isolate reactive sites .

Data Contradiction Analysis

Q. Why do reported yields for similar piperidine dicarboxylates vary across studies?

Contradictions stem from:

  • Catalyst load : Pd(OAc)₂/XPhos systems (40–100°C) vs. Cs₂CO₃ (room temperature) .
  • Workup methods : Silica gel chromatography (99% purity) vs. recrystallization (lower yields but higher crystallinity) .
  • Impurity profiles : Residual DMF or iodides (from intermediates) may inflate LC-MS purity readings .

Methodological Recommendations

  • Reaction optimization : Screen bases (K₂CO₃, Cs₂CO₃) and solvents (DMF, acetonitrile) via DoE (Design of Experiments) .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytic vulnerabilities .
  • Stereochemical analysis : Combine NOESY NMR and X-ray crystallography to resolve trans/cis ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.